

An In-Depth Technical Guide to N,N-dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N,N-dimethylpyridin-3-amine**

Cat. No.: **B102484**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylpyridin-3-amine, a substituted pyridine derivative, is a compound of interest in various chemical and pharmaceutical research areas. Its structural isomer, 4-(Dimethylamino)pyridine (DMAP), is a widely recognized nucleophilic catalyst. While not as extensively studied as its 4-substituted counterpart, **N,N-dimethylpyridin-3-amine** possesses unique electronic and steric properties that make it a valuable building block in organic synthesis and a potential candidate for investigation in medicinal chemistry. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of **N,N-dimethylpyridin-3-amine**, with a focus on data relevant to researchers and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **N,N-dimethylpyridin-3-amine** is presented below. It is important to note that while some experimental data is available, many properties are calculated.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ N ₂	PubChem[1]
Molecular Weight	122.17 g/mol	PubChem[1][2]
CAS Number	18437-57-5	PubChem[1][2]
Boiling Point	72-76 °C @ 2 mmHg	SynQuest[3]
194.9 °C at 760 mmHg	Synblock[4]	
Melting Point	Not available	
Appearance	Not available	
Solubility	Not available for the 3-amino isomer. The related 4-amino isomer is soluble in water, ethanol, acetone, benzene, toluene, xylene, dichloroethane, chloroform, acetic acid, acetic anhydride, ethyl acetate, hexane, tetrahydrofuran, triethylamine, pyridine, and DMF.	ChemBK[5]
XLogP3	1.4	ECHEMI[4], PubChem[1]
Topological Polar Surface Area	16.1 Å ²	ECHEMI[4], PubChem[1]
Hydrogen Bond Donor Count	0	ECHEMI[4]
Hydrogen Bond Acceptor Count	2	ECHEMI[4]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **N,N-dimethylpyridin-3-amine**.

Spectrum Type	Key Features	Source
Mass Spectrometry (GC-MS)	m/z top peak at 121.	PubChem[2]
^{13}C NMR	Data available.	PubChem[2]
^{15}N NMR	Data available.	PubChem[2]
^1H NMR	Data for the related 4-amino isomer is available, showing characteristic peaks for the dimethylamino and pyridyl protons.	ChemicalBook[6]
FTIR	As a tertiary amine, it is expected to lack N-H stretching bands. Characteristic C-H and C-N stretching vibrations would be present.	analyzetest.com[7], Doc Brown's Chemistry[8]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **N,N-dimethylpyridin-3-amine** is not readily available in the searched literature, general methods for the synthesis of aminopyridines can be adapted. A common route involves the reaction of a halopyridine with an amine. For instance, the reaction of 3-halopyridine with dimethylamine would be a logical synthetic approach.

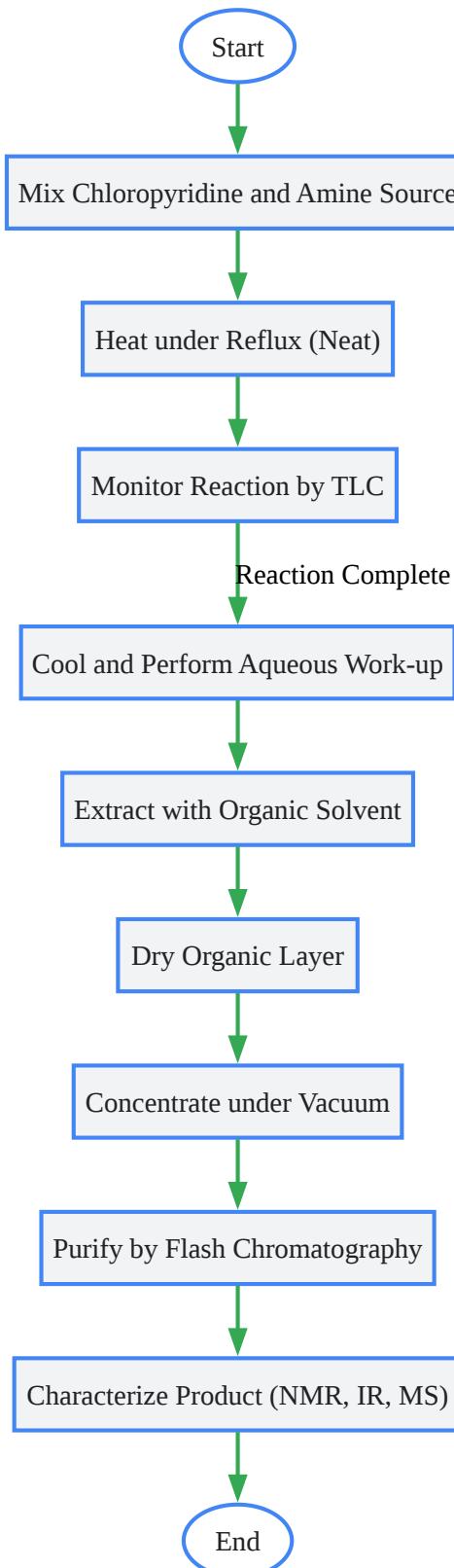
Logical Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **N,N-dimethylpyridin-3-amine**.

The reactivity of **N,N-dimethylpyridin-3-amine** is expected to be influenced by the electron-donating dimethylamino group and the electron-withdrawing pyridine ring. The nitrogen of the dimethylamino group is nucleophilic, while the pyridine nitrogen is basic. This duality makes it a candidate for use as a ligand in coordination chemistry and as a building block for more complex molecules.

Potential Applications


Although less studied than its 4-isomer, **N,N-dimethylpyridin-3-amine** holds potential in several areas:

- **Organic Synthesis:** It can serve as a nucleophilic catalyst, similar to DMAP, in reactions such as acylations and esterifications, although its catalytic efficiency may differ due to steric and electronic effects.^{[9][10]}
- **Medicinal Chemistry:** The pyridine scaffold is a common feature in many biologically active compounds. **N,N-dimethylpyridin-3-amine** can be used as a starting material for the synthesis of novel pharmaceutical agents. Research on related dimethylpyridine derivatives has shown potential anti-inflammatory, antioxidant, and anticancer activities.
- **Materials Science:** Pyridine derivatives are used in the development of new materials, including polymers and metal-organic frameworks.

Experimental Protocols

Detailed experimental protocols specifically for **N,N-dimethylpyridin-3-amine** are scarce in the available literature. However, a general procedure for the synthesis of aminopyridines from chloropyridines using amides as the amine source has been described and could potentially be adapted.

General Experimental Workflow for Aminopyridine Synthesis:

[Click to download full resolution via product page](#)

Caption: A general experimental workflow for the synthesis of aminopyridines.

Safety Information

N,N-dimethylpyridin-3-amine is classified as harmful if swallowed and may cause skin and eye irritation.^[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

N,N-dimethylpyridin-3-amine is a chemical compound with potential for broader application in research and development. While it is currently less characterized than its well-known isomer, DMAP, its unique structure warrants further investigation. This guide provides a summary of the currently available data to support researchers and scientists in their exploration of this compound. Further studies are needed to fully elucidate its physical and chemical properties, develop detailed and optimized synthetic protocols, and explore its catalytic and biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Pyridinamine, N,N-dimethyl- | C7H10N2 | CID 123378 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 18437-57-5 | 3H32-1-73 | MDL MFCD00234349 | 3-(Dimethylamino)pyridine |
SynQuest Laboratories [synquestlabs.com]
- 4. echemi.com [echemi.com]
- 5. scielo.br [scielo.br]
- 6. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. analyzetest.com [analyzetest.com]

- 8. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 10. soci.org [soci.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to N,N-dimethylpyridin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102484#what-are-the-properties-of-n-n-dimethylpyridin-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com